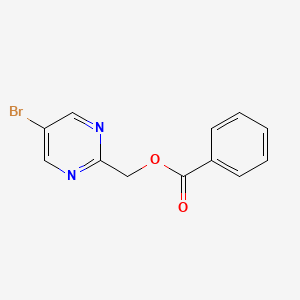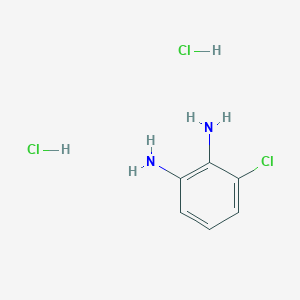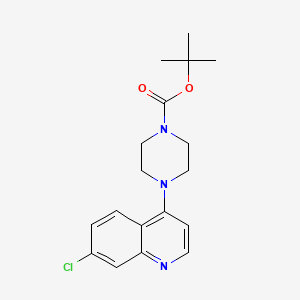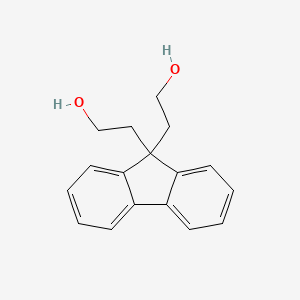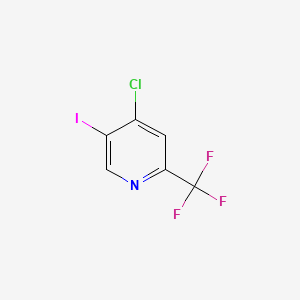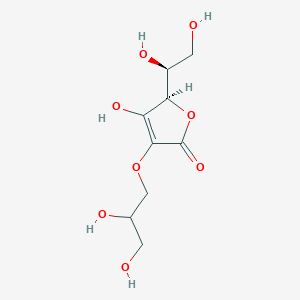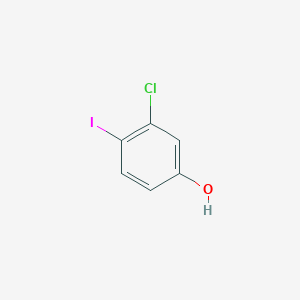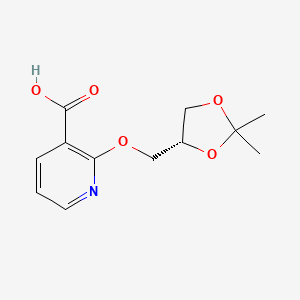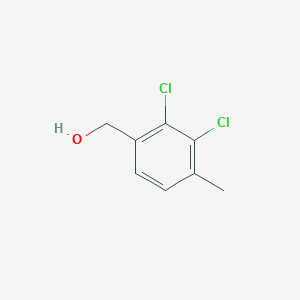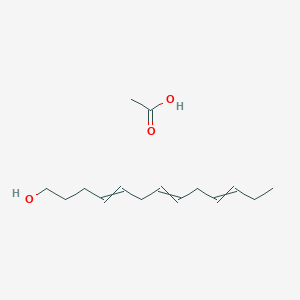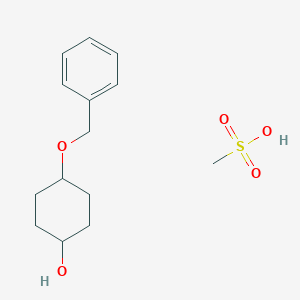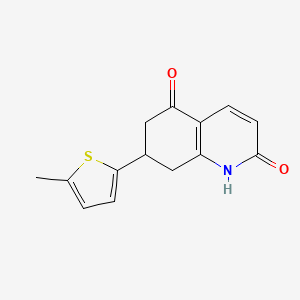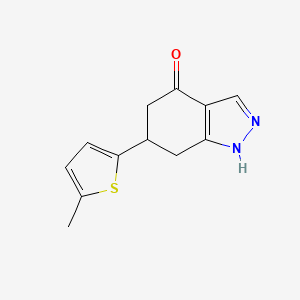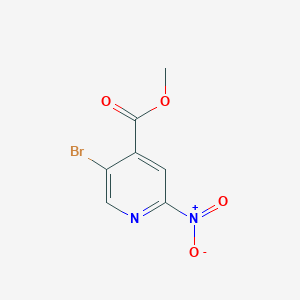
Methyl 5-bromo-2-nitroisonicotinate
Overview
Description
“Methyl 5-bromo-2-nitroisonicotinate” is a chemical compound with the molecular formula C7H5BrN2O4 . It is also known as “methyl 2-bromo-5-nitropyridine-4-carboxylate” and "4-Pyridinecarboxylic acid, 5-bromo-2-nitro-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-nitroisonicotinate” can be represented by the InChI code1S/C7H5BrN2O4/c1-14-7(11)4-2-6(8)9-3-5(4)10(12)13/h2-3H,1H3 . The average mass of the molecule is 261.030 Da, and the mono-isotopic mass is 259.943268 Da .
Scientific Research Applications
Application in Medicinal Chemistry
“Methyl 5-bromo-2-nitroisonicotinate” has been used in the field of medicinal chemistry .
Summary of the Application
A study was conducted on the 5-methyl- and 5-bromo/chloro substituted 2-hydroxy-3-nitrochalcones as α-glucosidase and/or α-amylase inhibitors with potential anti-inflammatory activity .
Methods of Application or Experimental Procedures
The compounds were synthesized and characterized using a combination of spectroscopic and single crystal X-ray diffraction techniques . They were then evaluated through enzymatic assays in vitro for inhibitory effect against α-glucosidase and α-amylase activities .
Results or Outcomes
Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose . Some of the compounds exhibited dual inhibitory effect against both enzymes with minimal cytotoxicity against the Raw-264,7 macrophage (Murine) cells . Some derivatives exhibited increased inhibitory activity and selectivity against α-amylase with significantly reduced cytotoxicity against the Raw-264,7 cells . Certain compounds showed the capability to increase the phagocytic ability of Raw-264,7 cells in the presence of lipopolysaccharide (LPS) stimuli .
Application in Industrial Chemistry
“Methyl 5-bromo-2-nitroisonicotinate” is used as a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .
Summary of the Application
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid (1) is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Methods of Application or Experimental Procedures
In this investigation, cheap, easily available dimethyl terephthalate was used as the raw starting material, and compound 1 was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Results or Outcomes
The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Application in Organic Synthesis
“Methyl 5-bromo-2-nitroisonicotinate” is used as a building block in organic synthesis .
Summary of the Application
This compound is often used in the synthesis of various organic compounds due to its reactivity and structural features . It can be used to synthesize a wide range of compounds, including heterocyclic compounds, pharmaceuticals, and materials .
Results or Outcomes
The outcomes of these syntheses can also vary greatly, but they often result in the production of novel compounds with potential applications in various fields .
Safety And Hazards
The safety data sheet for a similar compound, Methyl 2-bromo-5-nitrobenzoate, indicates that it is hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 5-bromo-2-nitropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-6(10(12)13)9-3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJQALOMVFZQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855851 | |
| Record name | Methyl 5-bromo-2-nitropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-nitroisonicotinate | |
CAS RN |
1356412-83-3 | |
| Record name | Methyl 5-bromo-2-nitropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)
